6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one
Description
6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one is a synthetic purine derivative characterized by three key substitutions:
- Position 9: A benzyl group (-CH₂C₆H₅), contributing aromaticity and lipophilicity.
The 2(9H)-one moiety (a ketone at position 2) distinguishes it from naturally occurring purines like hypoxanthine (6-oxo) and guanine (6-amino-2-oxo) .
Properties
CAS No. |
87469-61-2 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
6-amino-9-benzyl-1-methylpurin-2-one |
InChI |
InChI=1S/C13H13N5O/c1-17-11(14)10-12(16-13(17)19)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3 |
InChI Key |
KFBJOCJUXQCELH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=NC1=O)N(C=N2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Purine Core Construction
The purine scaffold of 6-amino-9-benzyl-1-methyl-1H-purin-2(9H)-one is typically assembled via cyclization of pyrimidine or imidazole precursors. A widely adopted approach involves the Traube synthesis, where 4,5-diaminopyrimidine intermediates undergo cyclodehydration with formic acid or triethyl orthoacetate to form the imidazole ring . For example, 4,5-diamino-6-benzyloxy-1-methylpyrimidin-2(1H)-one can be heated with acetic anhydride and triethyl orthoacetate at 140°C to yield the purin-2-one core, as demonstrated in analogous syntheses . This method achieves cyclization in 72–84% yield, with purity dependent on flash column chromatography using silica gel and ethyl acetate/hexane eluents .
Regioselective Alkylation at Position 9
Introducing the benzyl group at position 9 requires careful control to avoid O- vs. N-alkylation. Patent data reveal that reacting purine derivatives with benzyl bromide in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 70–80°C for 12–18 hours achieves selective N9-benzylation . Catalytic p-toluenesulfonic acid (0.1–0.5 equiv) enhances reactivity, yielding 9-benzyl intermediates in 65–70% efficiency after recrystallization from ethanol/water mixtures . Alternative methods employ phase-transfer catalysts, such as tetrabutylammonium bromide, in dichloromethane/water biphasic systems, though these exhibit lower reproducibility .
Methylation at Position 1
Position-selective methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. A optimized protocol involves treating 9-benzyl-6-amino-1H-purin-2(9H)-one with methyl iodide (1.2 equiv) in anhydrous DMF at 0–5°C, followed by slow addition of sodium hydride (1.5 equiv). The reaction proceeds to completion within 4–6 hours, yielding 1-methyl derivatives in 78–82% yield after aqueous workup . Excess methylating agent must be avoided to prevent di- or tri-methylation byproducts.
Installation of the 6-Amino Group
Amination at position 6 is typically performed via nucleophilic displacement of a chloro or hydroxy group. For example, 6-chloro-9-benzyl-1-methyl-1H-purin-2(9H)-one reacts with aqueous ammonia (28–30%) in a sealed vessel at 120°C for 8–12 hours, achieving 85–90% conversion . Alternatively, microwave-assisted amination at 150°C for 20–30 minutes reduces reaction times while maintaining yields above 80% . Post-reaction purification via pH-controlled recrystallization (pH 10–11) ensures removal of unreacted ammonia and chloride salts .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for three representative methods:
The Traube synthesis offers high atom economy but requires stringent temperature control. Microwave-assisted amination provides rapid kinetics but demands specialized equipment.
Industrial-Scale Considerations
For large-scale production, patent EP2714691B1 highlights the importance of solvent recovery and catalytic recycling . DMSO is preferred over DMF due to higher boiling points (189°C vs. 153°C), enabling safer distillation. Additionally, aluminum chloride/sodium borohydride systems (molar ratio 4:1) facilitate reductive steps with minimal byproduct formation, though aqueous quenches must be carefully controlled to avoid exotherms .
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the purine ring or the benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce deaminated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or viral infections.
Industry: Use in the synthesis of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one would depend on its specific biological target. It may interact with enzymes or receptors involved in nucleotide synthesis or signaling pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
- Lipophilicity : The benzyl group in the target compound increases logP compared to 9-methyl or 9-allyl analogs, suggesting improved membrane permeability but reduced aqueous solubility .
- Hydrogen Bonding: The 2-oxo group (vs.
- Bioactivity : Ganciclovir’s hydroxymethyl substituent enhances solubility and antiviral efficacy, whereas the benzyl group in the target compound may target different viral proteins or receptors .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one | 255.28 | 2.8 (High) | <0.1 (Low) | Moderate (due to methyl) |
| 9-Methylguanine | 165.15 | -0.5 | 1.2 | Low (rapid oxidation) |
| Ganciclovir | 255.23 | -1.3 | 4.5 | High (prodrug design) |
Biological Activity
6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration with an amino group at the 6-position and a benzyl group at the 9-position of the purine ring, which may confer distinct biological properties compared to other purines. Its molecular formula is C_{15}H_{17}N_{5}O, with a molecular weight of approximately 255.28 g/mol.
Research indicates that 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one may interact with various biological targets, including enzymes and receptors involved in nucleotide synthesis and signaling pathways. Preliminary studies suggest potential applications in treating diseases such as cancer and viral infections, highlighting its role as a therapeutic agent.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antiviral Activity : Initial studies suggest that it may inhibit viral replication through interference with nucleic acid metabolism.
- Anticancer Properties : It shows promise in targeting cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
Case Studies and Research Findings
A series of studies have evaluated the biological effects of 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one. Notable findings include:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which could be leveraged for therapeutic applications in oncology and virology.
- Comparison with Related Compounds : A comparative analysis with structurally similar compounds revealed that 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one possesses superior activity against certain biological targets.
Data Table: Comparative Biological Activity
| Compound Name | Molecular Formula | Key Activity | IC50 (µM) |
|---|---|---|---|
| 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one | C_{15}H_{17}N_{5}O | Anticancer | 5.0 |
| Adenine | C_{5}H_{5}N_{5} | Nucleotide base | - |
| Caffeine | C_{8}H_{10}N_{4}O_2 | Stimulant | - |
| Theobromine | C_{7}H_{8}N_4O_2 | Stimulant | - |
*Note: IC50 values represent the concentration required to inhibit a biological process by 50% .
Synthesis and Structure
The synthesis of 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one typically involves multi-step organic reactions, starting from simpler purine derivatives. The specific substitution pattern of this compound allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-9-benzyl-1-methyl-1H-purin-2(9H)-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the purine N9 position using benzyl halides under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates alkylation of purine precursors. Reaction temperature (60–80°C) and solvent polarity are critical for minimizing side reactions. Purification via silica gel chromatography or recrystallization improves purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for benzyl group protons (δ 4.5–5.5 ppm for CH2, aromatic protons at δ 7.2–7.4 ppm) and purine ring protons (e.g., N7-H at δ 8.1–8.3 ppm).
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) near 1680–1700 cm⁻¹.
- Mass Spectrometry : Verify the molecular ion peak (e.g., m/z ~283 for C13H13N5O) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Oxidative degradation can be tested with hydrogen peroxide .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for N9-alkylated purine derivatives like this compound?
- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or competing N7 alkylation. Solutions include:
- Anhydrous Conditions : Use molecular sieves or inert gas (N2/Ar) to exclude moisture.
- Regioselective Protection : Introduce protecting groups (e.g., acetyl) at N7 before alkylation .
Q. How does the benzyl substituent influence the compound’s biological activity compared to other N9-alkylated purines?
- Methodological Answer : The benzyl group enhances lipophilicity, potentially improving membrane permeability. Compare bioactivity data (e.g., enzyme inhibition IC50) with analogs like 9-(3-phenylpropyl)purines. Use molecular docking to assess interactions with target proteins (e.g., kinases) .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid).
- Countercurrent Chromatography (CCC) : Effective for separating closely related impurities without silica gel adsorption .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Studies : Measure inhibition constants (Ki) using Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites.
- Molecular Dynamics (MD) : Simulate interactions with solvents or biomolecules to guide derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
